molecular formula C12H15N B13888681 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 13299-58-6

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

货号: B13888681
CAS 编号: 13299-58-6
分子量: 173.25 g/mol
InChI 键: MAHYHSZTIJZRRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative of interest in neuroscience and medicinal chemistry research. Tetrahydropyridines are a class of compounds that have been studied for their diverse pharmacological properties . Researchers utilize this compound as a structural analog in investigations aimed at understanding the structure-activity relationships of neuroactive agents, particularly those affecting the dopaminergic system. The closely related compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-characterized dopaminergic neurotoxin that induces Parkinsonism in humans and other primates by destroying neurons in the substantia nigra region of the brain . MPTP's mechanism of action involves its conversion by monoamine oxidase B (MAO-B) to the toxic metabolite MPP+, which is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial complex I inhibition and cell death . As a structural analog, this compound provides a valuable tool for researchers exploring the biochemical mechanisms of neurotoxicity and developing novel models of neurological disease. Its applications extend to studies in enzymology, molecular pharmacology, and the synthesis of novel bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号

13299-58-6

分子式

C12H15N

分子量

173.25 g/mol

IUPAC 名称

3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3

InChI 键

MAHYHSZTIJZRRO-UHFFFAOYSA-N

规范 SMILES

CC1CNCC=C1C2=CC=CC=C2

产品来源

United States

准备方法

Grignard Reaction Route

The classical preparation of MPTP involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to 1-methyl-4-piperidinone, yielding this compound after appropriate workup. This method remains foundational due to its straightforward approach and availability of starting materials.

Halogenation and Subsequent Transformations (Patent EP0965588A1)

A more elaborate synthetic route is described in patent EP0965588A1, which focuses on preparing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, including MPTP analogues, with cis stereochemistry. The process involves:

  • Step 1: Starting from a compound of formula (II) (a substituted tetrahydropyridine or its amine salt), halogenation is performed using an electrophilic halogenating agent to yield a halogenated intermediate (III).

  • Step 2: The halogenated intermediate undergoes halohydroxylation to produce compound (IV).

  • Step 3: Treatment of compound (IV) with a base leads to elimination and formation of compound (V).

  • Step 4: Diastereoselective reactions and further purification steps yield the final this compound or its derivatives.

This multi-step procedure allows for stereochemical control and the preparation of various substituted analogues, which are valuable for pharmacological studies.

Reduction and Reflux Conditions

The patent also details reduction steps involving zinc powder in the presence of potassium hydroxide and methanol under reflux for 16 hours to achieve the desired tetrahydropyridine structure. Subsequent cooling, filtration, and recrystallization steps provide the purified product.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations References
Grignard Reaction Phenylmagnesium bromide, 1-methyl-4-piperidinone Anhydrous ether solvents, low temp Simple, direct synthesis Requires moisture-free conditions
Halogenation & Halohydroxylation Substituted tetrahydropyridine derivatives Electrophilic halogenating agents, base, Zn/KOH reflux Stereochemical control, versatile Multi-step, more complex
Enzymatic Metabolism (in vitro) MPTP substrate CYP2D6 enzyme system, NADPH cofactor Insight into biological activation Not a synthetic method per se

化学反应分析

Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

科学研究应用

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Metabolic Comparisons

Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives
Compound Name Substituents MAO-B Metabolism Neurotoxicity (Model) Key Findings
MPTP (1-Methyl-4-phenyl-THP) 1-CH₃, 4-Ph Converts to MPP⁺ High (C57BL/6 mice, primates) Induces Parkinsonism via selective dopaminergic neuron loss .
BMTP (4-Benzyl-1-methyl-THP) 1-CH₃, 4-Bn Forms BMP⁺ via BMDP⁺ None (C57BL/6 mice) Non-neurotoxic despite MAO-B conversion; alternative pharmacokinetics may prevent toxicity .
3,3-Dimethyl-MPTP 3,3-(CH₃)₂ No pyridinium formation Low Lacks neurotoxicity due to inability to form toxic metabolites like MPP⁺ .
3-Hydroxymethyl-MPTP 3-CH₂OH Oxidized to lactams Not reported Structural modifications alter oxidation pathways, reducing neurotoxic potential .
2-Phenylpyridine 2-Ph Not a MAO-B substrate None (mice/marmosets) Structurally distinct from MPTP; lacks dopaminergic toxicity .

Mechanistic Insights

MPTP and MPP⁺-Mediated Toxicity

MPTP is metabolized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which auto-oxidizes to the toxic cation MPP⁺. MPP⁺ accumulates in dopaminergic neurons via dopamine transporters, inhibiting mitochondrial complex I and inducing oxidative stress .

Role of Substituent Position
  • 1-Methyl vs. 3-Methyl : The 1-methyl group in MPTP is critical for MAO-B recognition and conversion to MPP⁺. Substitution at the 3-position (e.g., 3-Me-4-Ph-THP or 3-hydroxymethyl-MPTP) disrupts this process, reducing or eliminating neurotoxicity .
  • Dimethyl Analogs: 3,3-Dimethyl-MPTP cannot form pyridinium ions, rendering it non-toxic. In contrast, 2,2-dimethyl analogs retain toxicity, suggesting alternative pathways independent of MAO-B .
Species-Specific Responses
  • C57BL/6 mice are highly sensitive to MPTP due to high MAO-B activity and dopamine transporter expression .
  • Golden hamsters and some marmosets exhibit resistance to MPTP, linked to low MAO-B levels or alternative detoxification pathways .

Non-Toxic Analogs as Research Tools

BMTP and 3,3-dimethyl-MPTP serve as critical controls in Parkinson’s disease (PD) research. BMTP’s lack of neurotoxicity, despite MAO-B conversion, suggests that factors like metabolite stability, blood-brain barrier permeability, or compensatory metabolic pathways determine toxicity . These analogs help isolate MPTP-specific mechanisms, such as MPP⁺-induced mitochondrial dysfunction.

Comparison with Other Neurotoxins

  • 6-Hydroxydopamine (6-OHDA) : Selectively targets catecholaminergic neurons but requires direct injection into brain regions, unlike systemic MPTP .
  • Rotenone: Inhibits mitochondrial complex I directly, bypassing the need for metabolic activation. Its lipophilicity allows broader neuronal damage compared to MPTP .
  • N-Methyl-(R)-salsolinol (NMSAL): An endogenous neurotoxin structurally distinct from MPTP but implicated in PD progression via oxidative stress .

生物活性

3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxic compound that has garnered significant attention in neuroscience due to its association with Parkinson's disease (PD). This article reviews the biological activity of MPTP, focusing on its neurotoxic effects, mechanisms of action, and implications for understanding PD.

MPTP is a derivative of tetrahydropyridine and is known to cross the blood-brain barrier (BBB) where it is metabolized into 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This selective toxicity leads to the hallmark symptoms of Parkinsonism observed in affected individuals and animal models.

Chemical Structure

  • Chemical Formula : C12_{12}H15_{15}N
  • Molecular Weight : 189.25 g/mol

Parkinsonism Induction

MPTP exposure has been linked to the development of chronic Parkinsonism in humans and animal models. Initial reports indicated that individuals who injected MPTP developed severe parkinsonian symptoms due to the selective degeneration of dopaminergic neurons in the substantia nigra .

Case Studies :

  • Human Cases : Seven patients developed chronic parkinsonism after repeated intravenous injections of MPTP. The symptoms were managed with levodopa and bromocriptine, though dyskinesias developed over time .
  • Animal Models : MPTP administration in nonhuman primates and mice replicates PD symptoms, demonstrating significant dopaminergic cell loss .

Mechanisms of Neurotoxicity

MPTP's neurotoxic effects are primarily mediated through its metabolite MPP+, which inhibits mitochondrial complex I, leading to oxidative stress and cell death. The following mechanisms have been identified:

  • Oxidative Stress : MPP+ induces reactive oxygen species (ROS) production, contributing to neuronal damage.
  • Inflammation : Chronic exposure to MPTP has been associated with inflammatory responses in the central nervous system (CNS), which may exacerbate neurodegeneration .

Neuroinflammatory Response

Recent studies indicate that MPTP not only affects dopaminergic neurons but also triggers an inflammatory response involving microglia. This response can lead to further neuronal damage through cytokine release and activation of inflammatory pathways .

Immune Dysfunction

Research shows that T lymphocytes are implicated in the pathophysiology of PD following MPTP exposure. In RAG2 knockout mice lacking T and B cells, the loss of dopaminergic neurons was reduced, suggesting a role for adaptive immunity in MPTP-induced neurodegeneration .

Summary Table of Biological Effects

Biological EffectDescription
Neurotoxicity Induces selective loss of dopaminergic neurons leading to Parkinsonism
Oxidative Stress Increases production of reactive oxygen species causing neuronal damage
Neuroinflammation Activates microglia resulting in cytokine release and further neuronal harm
Immune Dysfunction Alters immune response contributing to neurodegeneration

常见问题

Q. What experimental design considerations are critical when using MPTP to model Parkinson’s disease (PD) in rodents?

MPTP-induced PD models require careful selection of species, strain, and administration protocols. For example:

  • Species/Strain Sensitivity : C57BL/6 mice are highly susceptible to MPTP neurotoxicity due to efficient conversion of MPTP to its toxic metabolite MPP+ via monoamine oxidase B (MAO-B). Other strains (e.g., CD-1) show resistance .
  • Administration Routes : Systemic intraperitoneal (IP) injection (10–30 mg/kg daily for 5 days) induces chronic dopaminergic neuron loss, while central administration (e.g., intranigral) mimics acute toxicity .
  • Control Groups : Include saline-treated controls and MAO-B inhibitor pre-treatment (e.g., selegiline) to confirm MPTP-specific effects .

Q. How do researchers validate MPTP-induced dopaminergic neuron degeneration?

Methodological validation involves:

  • Immunohistochemistry : Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatal dopamine terminals .
  • Behavioral Assays : Rotarod performance, open-field locomotor activity, and catalepsy tests correlate with dopaminergic deficit severity .
  • Biochemical Analysis : HPLC or LC-MS to measure striatal dopamine and metabolite levels (DOPAC, HVA) .

Q. Why do MPTP models show variability in neuroinflammatory responses across studies?

Variability arises from:

  • Dosing Regimens : Acute MPTP administration triggers transient microglial activation, while chronic protocols induce sustained astrogliosis and cytokine release (e.g., TNF-α, IL-6) .
  • Time-Point Selection : Post-MPTP sacrifice intervals (e.g., 7 vs. 28 days) affect detection of neuroinflammatory markers like GFAP (astrocytes) and Iba1 (microglia) .

Advanced Research Questions

Q. How can researchers resolve contradictions in MPTP’s role in neuroinflammation versus neuroprotection studies?

Contradictions often stem from experimental context:

  • Pro-Inflammatory Mechanisms : MPTP activates NLRP3 inflammasomes and MMP-9, exacerbating neurodegeneration. Use knockout models (e.g., NLRP3−/− mice) or inhibitors (e.g., MCC950) to isolate pathways .
  • Anti-Inflammatory Agents : Co-treatment with compounds like agmatine reduces microglial activation but may mask MPTP’s primary toxicity. Include parallel studies with standalone neuroprotectants .

Q. What methodologies are used to investigate MPTP’s interaction with environmental or genetic risk factors for PD?

  • Multi-Hit Models : Combine MPTP with viral infections (e.g., influenza) to study synergistic effects. For example, intranasal MPTP + H1N1 in mice amplifies dopaminergic loss via oxidative stress; rescue with oseltamivir validates interaction .
  • Genetic Susceptibility : Cross MPTP-sensitive strains (C57BL/6) with transgenic mice (e.g., α-synuclein overexpression) to assess gene-environment interplay .

Q. How do researchers differentiate MPTP’s acute toxicity from its chronic neurodegenerative effects in primates?

  • Chronic MPTP Protocols : Subcutaneous osmotic pumps (0.2–0.5 mg/kg/day for 28 days) in non-human primates replicate progressive SNpc neuron loss and Lewy body-like inclusions, unlike acute bolus dosing .
  • Longitudinal Imaging : PET scans with [¹⁸F]DOPA track nigrostriatal degeneration dynamics, while CSF α-synuclein levels correlate with pathology progression .

Data Contradiction Analysis

Q. Why do some studies report MPTP-induced neuroprotection in specific contexts?

Paradoxical neuroprotection may arise from:

  • Preconditioning Effects : Low-dose MPTP upregulates endogenous antioxidants (e.g., glutathione) via Nrf2 pathways, creating transient resistance to subsequent insults. Validate via Nrf2 inhibitors (e.g., ML385) .
  • Off-Target Actions : MPTP metabolites (e.g., MPDP+) transiently enhance mitochondrial biogenesis. Use mitochondrial complex I inhibitors (e.g., rotenone) to dissect mechanisms .

Methodological Recommendations

  • Dose Standardization : Adjust MPTP protocols based on species (e.g., mice: 20–30 mg/kg; primates: 0.1–0.3 mg/kg) to avoid non-specific toxicity .
  • Multimodal Validation : Combine behavioral, histological, and molecular endpoints to capture PD-like pathology comprehensively .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing attrition rates and confounding variables (e.g., sex differences in MPTP metabolism) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。